[3,4,5-TRIS(ACETYLOXY)-6-{3-HYDROXY-4-[2-(1,3-THIAZOL-4-YL)ACETYL]PHENOXY}OXAN-2-YL]METHYL ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,4,5-TRIS(ACETYLOXY)-6-{3-HYDROXY-4-[2-(1,3-THIAZOL-4-YL)ACETYL]PHENOXY}OXAN-2-YL]METHYL ACETATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-TRIS(ACETYLOXY)-6-{3-HYDROXY-4-[2-(1,3-THIAZOL-4-YL)ACETYL]PHENOXY}OXAN-2-YL]METHYL ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the core oxan-2-yl structure, followed by the introduction of the thiazol-4-yl group through acetylation reactions. The final steps involve the acetylation of hydroxyl groups to form the triacetyloxy moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[3,4,5-TRIS(ACETYLOXY)-6-{3-HYDROXY-4-[2-(1,3-THIAZOL-4-YL)ACETYL]PHENOXY}OXAN-2-YL]METHYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The thiazol-4-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [3,4,5-TRIS(ACETYLOXY)-6-{3-HYDROXY-4-[2-(1,3-THIAZOL-4-YL)ACETYL]PHENOXY}OXAN-2-YL]METHYL ACETATE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its multiple functional groups make it a versatile tool for investigating biochemical processes.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [3,4,5-TRIS(ACETYLOXY)-6-{3-HYDROXY-4-[2-(1,3-THIAZOL-4-YL)ACETYL]PHENOXY}OXAN-2-YL]METHYL ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The thiazol-4-yl group plays a crucial role in these interactions, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
Cresol: Cresol is a simpler aromatic compound with hydroxyl and methyl groups.
tert-Butyl carbamate: This compound features a carbamate group and is used in various synthetic applications.
Uniqueness
The uniqueness of [3,4,5-TRIS(ACETYLOXY)-6-{3-HYDROXY-4-[2-(1,3-THIAZOL-4-YL)ACETYL]PHENOXY}OXAN-2-YL]METHYL ACETATE lies in its multi-functional structure, which allows for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-[3-hydroxy-4-[2-(1,3-thiazol-4-yl)acetyl]phenoxy]oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO12S/c1-12(27)33-9-21-22(34-13(2)28)23(35-14(3)29)24(36-15(4)30)25(38-21)37-17-5-6-18(20(32)8-17)19(31)7-16-10-39-11-26-16/h5-6,8,10-11,21-25,32H,7,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEKSZJQJUDRCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC(=C(C=C2)C(=O)CC3=CSC=N3)O)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO12S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.